4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H13N3O5S3 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Applications
The synthesis of pyrazole-thiophene-based amide derivatives through various catalytic approaches has shown that these compounds possess significant non-linear optical (NLO) properties. DFT calculations were used to investigate the electronic structure of these compounds, providing insights into their NLO responses and chemical reactivity. One compound, in particular, exhibited better NLO response compared to others in the series, suggesting potential applications in optical materials and devices (Kanwal et al., 2022).
Heterocyclic Synthesis
Research into the reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles has led to the synthesis of a range of heterocyclic derivatives, including pyrazoles and pyrazolopyridines. These findings contribute to the development of new synthetic pathways in heterocyclic chemistry, potentially leading to new drug candidates or materials with unique properties (Mohareb et al., 2004).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This research area explores the potential agricultural applications of these compounds, possibly as herbicides. Structural analysis and molecular modeling studies have helped identify key structural determinants contributing to their inhibitory potency (Vicentini et al., 2005).
Synthesis and Biological Activities
Novel organic ligands and their metal complexes have been synthesized and characterized, showing potential applications in the field of coordination chemistry. These compounds were investigated for their electrochemical properties, which could have implications for their use in various technological applications, including catalysis and materials science (Myannik et al., 2018).
Antimicrobial and Antitumor Activities
A series of 1,4-bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of these compounds in developing new anticancer therapies, with some compounds showing promising activities (Gomha et al., 2016).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c1-2-13(21)17-15-18-19-16(27-15)26-8-9-6-10(20)11(7-23-9)24-14(22)12-4-3-5-25-12/h3-7H,2,8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFLHPTWDYUDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.